molecular formula C19H22N2 B5802244 1-[(2-METHYLPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE

1-[(2-METHYLPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5802244
M. Wt: 278.4 g/mol
InChI Key: DTVPHAQTGORVAD-UHFFFAOYSA-N
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Description

1-[(2-METHYLPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzodiazole family, which is characterized by a fused benzene and diazole ring system

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-2-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-14(2)12-19-20-17-10-6-7-11-18(17)21(19)13-16-9-5-4-8-15(16)3/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVPHAQTGORVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-METHYLPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2-METHYLPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(2-METHYLPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

1-[(2-METHYLPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE can be compared with other benzodiazole derivatives:

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